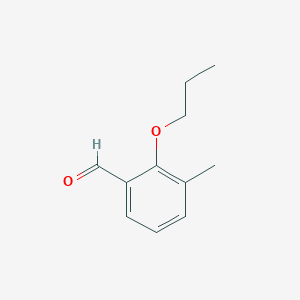

3-Methyl-2-propoxybenzaldehyde

描述

Overview of Benzaldehyde (B42025) Derivatives in Organic Synthesis

Benzaldehyde and its derivatives are foundational building blocks in the synthesis of a wide range of more complex molecules. They readily undergo reactions such as oxidation to form benzoic acids, reduction to benzyl (B1604629) alcohols, and various condensation reactions to form stilbenes, chalcones, and Schiff bases. acs.orgrsc.org These transformations are pivotal in the production of pharmaceuticals, fragrances, and agrochemicals. The versatility of benzaldehyde derivatives is further enhanced by the ability to introduce various substituents onto the benzene (B151609) ring, which can modulate the compound's reactivity and physical properties.

Academic Importance of Alkoxy- and Alkyl-Substituted Benzaldehydes

The introduction of alkyl and alkoxy groups onto the benzaldehyde ring is of significant academic and practical interest. Alkyl groups, such as the methyl group in 3-methylbenzaldehyde, are electron-donating and can influence the electronic and steric environment of the molecule. nih.gov This can affect the reactivity of the aldehyde group and provide sites for further chemical modification.

Alkoxy groups, like the propoxy group, are also electron-donating through resonance but can exert a steric influence, particularly when located at the ortho position relative to the aldehyde. The presence of an alkoxy group can direct incoming electrophiles to specific positions on the aromatic ring and can participate in chelation with metal centers, a property exploited in catalysis. The study of alkoxy- and alkyl-substituted benzaldehydes helps in understanding structure-activity relationships and in the rational design of molecules with desired properties.

Research Rationale for Investigating 3-Methyl-2-propoxybenzaldehyde

The compound this compound presents a unique substitution pattern with an alkyl group at the meta position and an alkoxy group at the ortho position relative to the formyl group. This specific arrangement of substituents is expected to create a distinct electronic and steric environment around the reactive aldehyde functionality.

Research into this molecule could be driven by several factors. The steric hindrance provided by the ortho-propoxy group could lead to high selectivity in certain chemical reactions. The combination of the electron-donating methyl and propoxy groups may influence the compound's reactivity in novel ways. Furthermore, as a substituted benzaldehyde, it holds potential as a precursor for the synthesis of more complex molecules, possibly with applications in medicinal chemistry or materials science. The current body of scientific literature, however, shows limited specific investigation into this compound, highlighting an opportunity for new research to explore its synthesis, properties, and potential applications.

Physicochemical Properties

The properties of this compound can be compared with related, more extensively studied compounds to understand the influence of its specific substitution pattern.

| Property | This compound | 3-Methylbenzaldehyde | 4-Propoxybenzaldehyde |

| Molecular Formula | C₁₁H₁₄O₂ | C₈H₈O | C₁₀H₁₂O₂ |

| Molecular Weight | 178.23 g/mol | 120.15 g/mol | 164.20 g/mol |

| CAS Number | 532965-65-4 nist.gov | 620-23-5 | 5736-85-6 |

Note: Some physical properties for this compound are not experimentally determined in the available literature and are therefore estimated based on its structure and comparison with related compounds.

Spectroscopic Data

| Spectroscopic Technique | Predicted Features for this compound |

| ¹H NMR | - Aldehyde proton (CHO) signal around 9.5-10.5 ppm. - Aromatic protons with distinct splitting patterns in the 6.8-7.8 ppm region. - Methylene (B1212753) protons of the propoxy group adjacent to the oxygen (O-CH₂) as a triplet around 3.9-4.1 ppm. - Methylene protons of the propoxy group (CH₂-CH₃) as a sextet around 1.7-1.9 ppm. - Methyl protons of the propoxy group as a triplet around 0.9-1.1 ppm. - Methyl protons on the benzene ring as a singlet around 2.3-2.5 ppm. |

| ¹³C NMR | - Carbonyl carbon (C=O) signal around 190-195 ppm. - Aromatic carbons in the 110-160 ppm range, with the carbon attached to the oxygen of the propoxy group being more deshielded. - Carbon of the methylene group adjacent to the oxygen (O-CH₂) around 65-75 ppm. - Carbon of the methyl group on the ring around 20-25 ppm. |

| IR Spectroscopy | - Strong C=O stretching vibration for the aldehyde at approximately 1680-1700 cm⁻¹. - C-H stretching of the aldehyde proton around 2720 and 2820 cm⁻¹. - C-O stretching for the ether linkage around 1240-1260 cm⁻¹. - Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. - Aliphatic C-H stretching from the methyl and propoxy groups around 2850-3000 cm⁻¹. |

Strategies for Introducing the Propoxy Moiety

Williamson Ether Synthesis Approaches

The Williamson ether synthesis is a widely used and reliable method for preparing ethers, including aryl ethers. wikipedia.org The reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide ion. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing aryl propoxy aldehydes, this typically involves deprotonating a phenolic precursor to form a phenoxide, which then acts as the nucleophile.

The general mechanism involves a strong base, such as sodium hydride (NaH), deprotonating the hydroxyl group of a phenol to form a sodium phenoxide. libretexts.org This phenoxide then attacks a primary alkyl halide, like 1-bromopropane (B46711) or 1-iodopropane, displacing the halide and forming the ether bond. masterorganicchemistry.com For the synthesis to be efficient, primary alkyl halides are preferred, as secondary and tertiary halides are more prone to undergoing elimination reactions, especially with a strong base like an alkoxide. masterorganicchemistry.comlibretexts.org

A practical example is the synthesis of 2-propoxybenzaldehyde, where salicylaldehyde is alkylated with bromopropane in the presence of potassium carbonate (K₂CO₃) and potassium iodide (KI). ucl.ac.uk The potassium carbonate acts as the base to form the phenoxide, and the iodide can facilitate the reaction under Finkelstein conditions.

Table 1: Examples of Williamson Ether Synthesis for Aryl Ethers

| Phenolic Substrate | Alkylating Agent | Base / Conditions | Product | Yield |

|---|---|---|---|---|

| Salicylaldehyde | 1-Bromopropane | K₂CO₃, KI | 2-Propoxybenzaldehyde | 89% ucl.ac.uk |

| 5-Chloro-2-hydroxybenzaldehyde | 1-Bromopropane | K₂CO₃, DMF, 40°C | 5-Chloro-2-propoxybenzaldehyde | Not specified nih.gov |

Propoxylation of Phenolic Precursors

Propoxylation is a specific application of ether synthesis that focuses on adding a propyl or propoxy group. In the synthesis of the target compound, a key precursor would be a substituted hydroxybenzaldehyde, such as 2-hydroxy-3-methylbenzaldehyde. The propoxylation of this precursor follows the principles of the Williamson ether synthesis.

The reaction is typically carried out by treating the phenolic compound with a propylating agent, such as 1-bromopropane, in a polar aprotic solvent like dimethylformamide (DMF) or acetone. A base is required to deprotonate the phenol; potassium carbonate is commonly used as it is effective and easy to handle. The reaction may be heated to increase the rate of substitution. nih.gov

Structure

2D Structure

3D Structure

属性

分子式 |

C11H14O2 |

|---|---|

分子量 |

178.23 g/mol |

IUPAC 名称 |

3-methyl-2-propoxybenzaldehyde |

InChI |

InChI=1S/C11H14O2/c1-3-7-13-11-9(2)5-4-6-10(11)8-12/h4-6,8H,3,7H2,1-2H3 |

InChI 键 |

ICDADRXJJQPDRO-UHFFFAOYSA-N |

规范 SMILES |

CCCOC1=C(C=CC=C1C=O)C |

产品来源 |

United States |

Chemical Reactivity and Transformation Studies of 3 Methyl 2 Propoxybenzaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group is characterized by an electrophilic carbonyl carbon, which is susceptible to attack by nucleophiles, and its ability to undergo oxidation and reduction. libretexts.org

The Claisen-Schmidt condensation is a classic reaction in organic chemistry involving an aldehyde or ketone and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org This reaction is a type of crossed-aldol condensation. wikipedia.org In the context of 3-methyl-2-propoxybenzaldehyde, it can react with a ketone, such as acetone, in the presence of a base like sodium hydroxide (B78521) to form a β-hydroxy carbonyl compound. nih.gov This intermediate can then undergo dehydration to yield an α,β-unsaturated ketone. nih.gov

The general mechanism involves the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. youtube.com Subsequent protonation of the resulting alkoxide yields the aldol (B89426) addition product. youtube.com This can be followed by base- or acid-catalyzed dehydration.

A representative Claisen-Schmidt condensation reaction is shown below:

Note: The image displays a general Claisen-Schmidt condensation, not the specific reaction with this compound.

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

| This compound | Ketone (e.g., Acetone) | Base (e.g., NaOH) | α,β-Unsaturated Ketone |

| This compound | Cycloalkanone | Base (e.g., NaOH) | α,α'-bis-(substituted-benzylidene)cycloalkanone |

This table presents a generalized summary of potential Claisen-Schmidt condensation reactions.

The aldehyde group of this compound can be readily oxidized to a carboxylic acid, 3-methyl-2-propoxybenzoic acid. researchgate.net This transformation is a common and important reaction in organic synthesis. A variety of oxidizing agents can be employed for this purpose.

Common oxidizing agents for the conversion of aldehydes to carboxylic acids include:

Potassium permanganate (B83412) (KMnO4) researchgate.netchemspider.com

Chromium-based reagents (e.g., Jones reagent)

Tollens' reagent (silver nitrate (B79036) in ammonia)

Hydrogen peroxide organic-chemistry.org

The reaction with potassium permanganate, for instance, involves heating the aldehyde in the presence of the oxidizing agent. chemspider.com The progress of the reaction can be monitored by the disappearance of the purple permanganate color.

| Starting Material | Oxidizing Agent | Product |

| This compound | Potassium Permanganate (KMnO4) | 3-Methyl-2-propoxybenzoic acid |

| This compound | Hydrogen Peroxide (H2O2) | 3-Methyl-2-propoxybenzoic acid |

This table illustrates common oxidation reactions for aldehydes.

The aldehyde functionality can be reduced to a primary alcohol, (3-methyl-2-propoxyphenyl)methanol. This reduction can be achieved using various reducing agents.

Common reducing agents for the conversion of aldehydes to alcohols include:

Sodium borohydride (B1222165) (NaBH4) youtube.com

Lithium aluminum hydride (LiAlH4) youtube.com

Catalytic hydrogenation (e.g., H2 with a metal catalyst like Pd, Pt, or Ni)

Sodium borohydride is a milder and more selective reagent compared to lithium aluminum hydride, making it a common choice for this transformation in a laboratory setting. youtube.com The reaction is typically carried out in an alcoholic solvent.

| Starting Material | Reducing Agent | Product |

| This compound | Sodium Borohydride (NaBH4) | (3-Methyl-2-propoxyphenyl)methanol |

| This compound | Lithium Aluminum Hydride (LiAlH4) | (3-Methyl-2-propoxyphenyl)methanol |

This table shows common reduction reactions for aldehydes.

This compound can react with primary amines to form imines, also known as Schiff bases. science.gov This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. nih.gov The formation of the C=N double bond is characteristic of this reaction.

The reaction is often catalyzed by an acid and typically involves removing the water formed to drive the equilibrium towards the product. science.gov Schiff bases are important intermediates in many organic reactions and are also found in various biologically active compounds. researchgate.net

| Reactant 1 | Reactant 2 (Primary Amine) | Product Type |

| This compound | Aniline | N-((3-methyl-2-propoxyphenyl)methylene)aniline |

| This compound | Benzylamine | N-((3-methyl-2-propoxyphenyl)methylene)-1-phenylmethanamine |

This table provides examples of Schiff base formation.

Reactions Involving the Aromatic Ring System

The aromatic ring of this compound can undergo electrophilic aromatic substitution reactions. The position of substitution is directed by the existing substituents on the ring.

The two substituents on the benzene (B151609) ring, the methyl group (-CH3) and the propoxy group (-OCH2CH2CH3), are both ortho-, para-directing and activating groups. youtube.com However, the propoxy group is a stronger activating group than the methyl group. The aldehyde group (-CHO) is a meta-directing and deactivating group.

The directing effects of these groups will influence the position of incoming electrophiles:

Methyl Group (-CH3): Ortho, para-director, activating. youtube.com

Propoxy Group (-OCH2CH2CH3): Ortho, para-director, strongly activating.

Aldehyde Group (-CHO): Meta-director, deactivating.

Considering the combined effects, the positions ortho and para to the strongly activating propoxy group are the most likely sites for electrophilic attack. The position between the methyl and propoxy groups (C3) is sterically hindered. The position para to the propoxy group is occupied by the aldehyde. Therefore, the most favored position for electrophilic substitution would likely be ortho to the propoxy group and meta to the aldehyde group.

| Substituent | Directing Effect | Activating/Deactivating |

| -CH3 (Methyl) | Ortho, Para | Activating |

| -OCH2CH2CH3 (Propoxy) | Ortho, Para | Strongly Activating |

| -CHO (Aldehyde) | Meta | Deactivating |

This table summarizes the directing effects of the substituents on the aromatic ring.

Metalation and Cross-Coupling Reactions

The presence of the propoxy group ortho to a methyl group and meta to the aldehyde function offers interesting possibilities for regioselective functionalization of the aromatic ring through metalation and subsequent cross-coupling reactions.

Directed ortho-Metalation (DoM)

The alkoxy group is a well-established directed metalation group (DMG), capable of directing the deprotonation of the aromatic ring at the adjacent ortho position using strong organolithium bases like n-butyllithium (n-BuLi). wikipedia.orgbeilstein-journals.org In the case of this compound, the propoxy group would direct lithiation to the C3 position, which is already substituted with a methyl group, or to the C1 position, which is substituted with the aldehyde. However, aldehydes are reactive towards organolithium reagents. To circumvent this, the aldehyde group can be transiently protected, for instance, as a hemiaminal. nih.gov Following protection, the propoxy group would be the dominant directing group. The interaction between the lithium atom of the organolithium reagent and the oxygen atom of the propoxy group kinetically favors the deprotonation of the nearest C-H bond, which is at the C3 position. Since this position is occupied by a methyl group, metalation at the benzylic position of the methyl group could potentially occur, although direct aromatic C-H activation is more common.

Alternatively, and more plausibly, if the aldehyde is protected, the propoxy group can direct metalation to the C3 position, which bears the methyl group. A stronger directing group, if present, could override this preference. In the absence of a protecting group, the aldehyde itself can act as a directing group, but its reactivity towards the organolithium reagent complicates this pathway.

Once the aryllithium intermediate is formed, it can be quenched with various electrophiles to introduce a range of substituents. This two-step sequence, DoM followed by electrophilic quench, provides a powerful method for the synthesis of highly substituted aromatic compounds.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While specific studies on this compound are not prevalent, its reactivity can be inferred from the behavior of similar aryl halides and pseudohalides in well-established cross-coupling reactions. To participate in these reactions, the aromatic ring of this compound would first need to be functionalized with a suitable leaving group, such as a halide (Br, I) or a triflate (OTf). This could be achieved through electrophilic halogenation, where the directing effects of the existing substituents would guide the position of the incoming halogen.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (boronic acid or ester) with an organohalide. nih.govnih.govresearchgate.netrsc.org A halogenated derivative of this compound could be coupled with various boronic acids to introduce new alkyl, alkenyl, or aryl groups. The choice of palladium catalyst and ligand is crucial for achieving high yields, especially with sterically hindered substrates. nih.govorganic-chemistry.org

Heck Reaction: The Heck reaction couples an organohalide with an alkene to form a substituted alkene. wikipedia.orgmdpi.comlibretexts.org A halo-substituted this compound could react with various alkenes in the presence of a palladium catalyst and a base. organic-chemistry.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orgyoutube.comyoutube.com An appropriately halogenated this compound could be coupled with a terminal alkyne to introduce an alkynyl moiety onto the aromatic ring. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgyoutube.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is used to form carbon-nitrogen bonds by coupling an aryl halide with an amine. beilstein-journals.orgwikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.com A halogenated derivative of this compound could be aminated with a variety of primary or secondary amines, providing access to substituted anilines. The choice of a bulky, electron-rich phosphine (B1218219) ligand is often critical for the success of these reactions. youtube.com

The following table summarizes the potential cross-coupling partners for a hypothetical halogenated this compound derivative.

| Cross-Coupling Reaction | Coupling Partner | Resulting Linkage | Catalyst System (Typical) |

| Suzuki-Miyaura | R-B(OH)₂ | C-C | Pd catalyst, base |

| Heck | Alkene | C=C | Pd catalyst, base |

| Sonogashira | Terminal Alkyne | C≡C | Pd catalyst, Cu(I) co-catalyst, base |

| Buchwald-Hartwig | R₂NH | C-N | Pd catalyst, bulky phosphine ligand, base |

Reactivity of the Propoxy Ether Linkage

Aryl ethers are generally stable functional groups but can undergo cleavage under specific conditions. The propoxy ether linkage in this compound is susceptible to cleavage by strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). youtube.com

The reaction proceeds via protonation of the ether oxygen, which makes the phenolic portion a good leaving group. A nucleophilic halide ion (Br⁻ or I⁻) then attacks the carbon of the propoxy group in an Sₙ2 reaction, leading to the formation of 3-methyl-2-hydroxybenzaldehyde and 1-propyl halide.

Reaction Scheme for Ether Cleavage:

Where Ar represents the 3-methyl-2-formylphenyl group.

Ethers are generally resistant to cleavage by bases, making the propoxy group a useful protecting group for the hydroxyl functionality under basic reaction conditions. researchgate.net

Influence of Substituents on Reaction Pathways and Selectivity

The three substituents on the benzene ring of this compound—aldehyde (-CHO), methyl (-CH₃), and propoxy (-OCH₂CH₂CH₃)—exert significant electronic and steric effects that influence the regioselectivity and rate of further chemical transformations, particularly electrophilic aromatic substitution.

Aldehyde Group (-CHO): The aldehyde group is a meta-director and a deactivating group for electrophilic aromatic substitution. libretexts.org The carbonyl group withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less nucleophilic and thus less reactive towards electrophiles. The deactivation is most pronounced at the ortho and para positions, directing incoming electrophiles to the meta position.

Methyl Group (-CH₃): The methyl group is an ortho, para-director and a weakly activating group. It donates electron density to the ring primarily through an inductive effect, thereby stabilizing the arenium ion intermediate formed during electrophilic attack at the ortho and para positions.

Propoxy Group (-OCH₂CH₂CH₃): The propoxy group is a strongly activating and ortho, para-directing group. The oxygen atom donates electron density to the ring through a strong resonance effect, which outweighs its inductive electron-withdrawing effect. This makes the ortho and para positions significantly more electron-rich and reactive towards electrophiles.

Combined Directing Effects:

In this compound, the directing effects of the substituents must be considered collectively. The powerful ortho, para-directing effect of the propoxy group and the weaker ortho, para-directing effect of the methyl group are in opposition to the meta-directing effect of the aldehyde group.

For an electrophilic aromatic substitution reaction, the positions ortho and para to the strongly activating propoxy group (C4 and C6) are the most likely sites of attack. The C4 position is also para to the methyl group, further enhancing its reactivity. The C6 position is ortho to the methyl group and meta to the aldehyde. The C5 position is meta to both the propoxy and methyl groups but ortho to the deactivating aldehyde group, making it a less favored site.

The following table summarizes the directing effects of the substituents at each available position on the aromatic ring.

| Position | Relative to -CHO | Relative to -OCH₂CH₂CH₃ | Relative to -CH₃ | Predicted Reactivity towards Electrophiles |

| C4 | meta | para | ortho | Highly Favored |

| C5 | ortho | meta | meta | Disfavored |

| C6 | para | ortho | ortho | Favored |

Therefore, in electrophilic aromatic substitution reactions, a mixture of products substituted at the C4 and C6 positions would be expected, with the major product likely being the one where the electrophile adds to the C4 position due to the combined activating effects of the propoxy and methyl groups and less steric hindrance compared to the C6 position, which is flanked by two substituents.

Application As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Organic Architectures

The utility of 3-Methyl-2-propoxybenzaldehyde as a precursor in the synthesis of intricate organic structures stems from the reactivity of its aldehyde functional group. This group readily participates in a wide array of carbon-carbon bond-forming reactions, which are fundamental to molecular construction. As a substituted benzaldehyde (B42025), it is a cornerstone for creating α,α′-bis-(substituted-benzylidene)cycloalkanones and other complex molecules. The presence of the propoxy and methyl groups on the aromatic ring influences the reactivity and imparts specific physical and chemical properties to the resulting molecules, making it a tailored starting material for specialized synthetic targets.

Role in the Derivatization of Heterocyclic Compounds

The functional group of this compound makes it an ideal candidate for reactions that form or modify heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials.

Pyrazolidinediones are a class of heterocyclic compounds with known biological activities. The synthesis of their derivatives can be achieved through condensation reactions involving an appropriate aryl aldehyde. For instance, 4-arylidene-1,2-diphenyl-3,5-pyrazolidinedione and its derivatives can be synthesized from substituted benzaldehydes. nih.gov A general method involves the reaction of a pyrazolidinedione precursor with an aldehyde, such as this compound, often catalyzed by an acid or base, to yield the corresponding arylidene derivative. nih.gov This reaction, a variant of the Knoevenagel condensation, leverages the electrophilic nature of the aldehyde's carbonyl carbon to create a new carbon-carbon double bond, thereby attaching the substituted phenyl ring to the heterocyclic core.

Chalcones, or 1,3-diphenyl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known for a wide spectrum of pharmacological activities. nih.gov The most common method for their synthesis is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and a ketone. wikipedia.orgscialert.net In this reaction, this compound can be condensed with an appropriate ketone, such as acetophenone, in the presence of a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent. scialert.netbioline.org.br

The mechanism involves the deprotonation of the ketone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of this compound. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, which is the chalcone (B49325) structure. scialert.net The specific substituents on the this compound ring become an integral part of the final chalcone scaffold, influencing its biological activity and physical properties.

The derivatives of this compound, particularly the chalcones, are valuable precursors for more complex functional materials. Chalcones serve as key starting materials for the synthesis of various heterocyclic compounds, including flavonoids, pyrimidines, and pyrazoles, through subsequent cyclization reactions. nih.gov These resulting heterocyclic structures are prominent in materials science and medicinal chemistry. For example, N-substituted phthalimide (B116566) derivatives, which can be synthesized from precursors derived from aromatic aldehydes, have applications in biological, pharmacological, and industrial fields due to their structural properties, including a hydrophobic aryl ring that can enhance biological activity. researchgate.net The unique substitution pattern of this compound can be strategically employed to fine-tune the electronic and steric properties of these larger, functional molecules.

Intermediate in Multi-Step Organic Synthesis (e.g., Sarpogrelate Hydrochloride Intermediates)

While substituted benzaldehydes are common intermediates in multi-step syntheses, a review of the preparation methods for the antiplatelet agent Sarpogrelate Hydrochloride reveals that this compound is not a documented precursor. The synthesis of Sarpogrelate Hydrochloride typically originates from starting materials like 3-methoxybenzaldehyde (B106831) or 2-((3-methoxy)phenethyl)phenol. google.comgoogle.com Patented synthetic routes involve the reaction of these methoxy-substituted compounds with reagents such as epichlorohydrin, dimethylamine, and succinic anhydride (B1165640) to build the final molecular structure. google.comchemicalbook.com The core of the Sarpogrelate molecule is derived from a methoxyphenyl group, which differs from the methyl- and propoxy-substituted ring of this compound.

Contributions to Chemical Libraries for Research Purposes

Chemical libraries are collections of diverse small molecules used in high-throughput screening for drug discovery and chemical biology research. nih.govnih.gov The goal is to sample a wide range of chemical space to identify "hit" compounds with desired biological activity. nih.gov Substituted benzaldehydes like this compound are valuable building blocks for constructing these libraries, particularly for DNA-Encoded Libraries (DELs) and focused libraries. drugdiscoverychemistry.com

Its aldehyde functional group allows for its attachment to a variety of scaffolds using robust chemical reactions, such as reductive amination or the aforementioned condensation reactions. The unique 3-methyl-2-propoxy substitution pattern provides structural diversity that is distinct from more common substitution patterns. By incorporating this compound into a combinatorial synthesis workflow, a large number of novel derivatives can be generated, each with a unique three-dimensional shape and property profile. These focused libraries can then be screened against biological targets like enzymes or receptors to identify new lead compounds for therapeutic development. nih.gov

Structure Activity Relationship Sar Investigations Within Benzaldehyde Derivatives

Impact of Methyl and Propoxy Substitution on Molecular Interactions

The introduction of methyl and propoxy groups onto the benzaldehyde (B42025) ring fundamentally alters its electronic and steric properties, thereby influencing its molecular interactions. The methyl group at the 3-position and the propoxy group at the 2-position create a unique chemical environment that dictates the compound's reactivity and biological activity.

The methyl group is an electron-donating group, which increases the electron density of the benzene (B151609) ring through a positive inductive effect. This, in turn, can enhance the reactivity of the aromatic ring towards electrophilic substitution. Conversely, the propoxy group, also an electron-donating group, can further modulate the electronic properties of the ring. However, the steric bulk of the propoxy group at the ortho position to the aldehyde can create significant steric hindrance. This can influence the orientation of the aldehyde group and affect its ability to interact with other molecules, such as enzyme active sites.

Mechanistic Studies of Chemical Interactions (e.g., Enzyme Binding, Repellent Activity)

The specific arrangement of substituents in 3-Methyl-2-propoxybenzaldehyde suggests potential for interesting interactions with biological systems, such as enzymes and receptors. While direct mechanistic studies on this specific compound are not extensively documented, insights can be drawn from research on related substituted benzaldehydes.

Enzyme Binding: Benzaldehyde derivatives are known to interact with various enzymes. For example, benzaldehyde lyase (BAL) is an enzyme that catalyzes the reversible cleavage of (R)-benzoin to benzaldehyde nih.gov. The binding of substrates and inhibitors to the active site of such enzymes is highly dependent on the substitution pattern of the benzaldehyde ring. The methyl and propoxy groups of this compound would play a critical role in its interaction with an enzyme's active site. The size, shape, and electronic distribution of the active site pocket would determine the binding affinity and orientation of the molecule. The propoxy group, in particular, could engage in hydrophobic interactions within the active site, while the aldehyde group could form key hydrogen bonds or covalent intermediates.

**Table 1: Comparison of Repellent Activity in Benzaldehyde Derivatives against *Lasius niger***

| Compound | Relative Repellency |

|---|---|

| 2-hydroxybenzaldehyde | Effective |

| 3-hydroxybenzaldehyde | Ineffective |

| 4-hydroxybenzaldehyde | Ineffective |

| 2-methoxybenzaldehyde | More effective than 2-hydroxybenzaldehyde |

Data synthesized from a study on ant repellents nih.gov.

Design Principles for Modifying Chemical Reactivity through Substitution

The strategic placement of substituents on the benzaldehyde ring is a fundamental principle in medicinal chemistry and materials science for fine-tuning chemical reactivity and biological activity. The synthesis of functionalized benzaldehydes can be achieved through various methods, including one-pot reduction/cross-coupling procedures that allow for the introduction of a variety of substituents rug.nlacs.orgresearchgate.net.

The design principles for modifying reactivity through substitution can be summarized as follows:

Electronic Effects: The introduction of electron-donating groups (like methyl and propoxy) or electron-withdrawing groups can alter the electron density of the aromatic ring and the carbonyl group of the aldehyde. This influences the molecule's susceptibility to nucleophilic and electrophilic attack. For instance, increasing the electron density on the ring can make it more reactive towards electrophiles.

Steric Effects: The size and shape of the substituents can control the accessibility of the reactive sites on the molecule. Bulky groups can be used to block certain reaction pathways or to force the molecule into a specific conformation, which can be advantageous in designing selective inhibitors or catalysts.

Hydrophobicity/Hydrophilicity: The nature of the substituents also determines the solubility of the compound in different solvents, which is a critical factor in both chemical synthesis and biological applications. By adding hydrophobic or hydrophilic groups, the molecule's partitioning between aqueous and lipid environments can be controlled.

The synthesis of various substituted benzaldehydes allows for a systematic exploration of these principles, leading to the development of compounds with desired properties rug.nlacs.orgresearchgate.net. For example, in the design of enzyme inhibitors, a series of derivatives with different substituents can be synthesized and tested to identify the optimal combination of electronic and steric properties for binding to the target enzyme mdpi.com.

Advanced Spectroscopic and Spectrometric Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

A proton NMR (¹H NMR) spectrum of 3-Methyl-2-propoxybenzaldehyde would be expected to reveal distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ) of these signals, their integration (relative number of protons), and their splitting patterns (multiplicity) due to spin-spin coupling with neighboring protons would allow for a complete assignment of the proton signals.

Expected ¹H NMR Data:

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Aldehydic proton (-CHO) | 9.8 - 10.1 | Singlet (s) |

| Aromatic protons (Ar-H) | 6.9 - 7.8 | Multiplets (m) or distinct doublets/triplets |

| Methylene (B1212753) protons (-O-CH₂-) | 3.9 - 4.1 | Triplet (t) |

| Methylene protons (-CH₂-CH₃) | 1.7 - 1.9 | Sextet or multiplet (m) |

| Methyl protons (Ar-CH₃) | 2.2 - 2.5 | Singlet (s) |

| Terminal methyl protons (-CH₂-CH₃) | 0.9 - 1.1 | Triplet (t) |

Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the different carbon environments within the molecule. Each unique carbon atom gives rise to a distinct signal in the spectrum.

Expected ¹³C NMR Data:

| Carbon Atom | Expected Chemical Shift (ppm) |

| Carbonyl carbon (-CHO) | 190 - 195 |

| Aromatic carbons (C-O, C-C, C-H) | 110 - 160 |

| Methylene carbon (-O-CH₂-) | 65 - 75 |

| Methylene carbon (-CH₂-CH₃) | 20 - 30 |

| Aromatic methyl carbon (Ar-CH₃) | 15 - 25 |

| Terminal methyl carbon (-CH₂-CH₃) | 10 - 15 |

Note: The precise chemical shifts require experimental determination.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The absorption of infrared radiation at characteristic frequencies corresponds to the vibrational modes of chemical bonds.

For this compound, the IR spectrum would be dominated by strong absorption bands indicating the presence of the aldehyde and ether functional groups, as well as the aromatic ring.

Expected IR Absorption Bands:

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

| Aldehyde | C=O stretch | 1690 - 1715 (strong) |

| Aldehyde | C-H stretch | 2820 - 2850 and 2720 - 2750 (two weak bands) |

| Aromatic Ring | C=C stretch | 1580 - 1600 and 1450 - 1500 |

| Aromatic Ring | C-H bend (out-of-plane) | 750 - 900 (depending on substitution pattern) |

| Ether | C-O-C stretch (asymmetric) | 1200 - 1275 |

| Ether | C-O-C stretch (symmetric) | 1000 - 1150 |

| Alkyl groups | C-H stretch | 2850 - 3000 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain insights into its structure through analysis of its fragmentation patterns. In a typical electron ionization (EI) mass spectrum, the molecule is ionized and fragmented, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z).

The molecular ion peak (M⁺) for this compound would be expected at an m/z value corresponding to its molecular weight (C₁₁H₁₄O₂ = 178.23 g/mol ). Common fragmentation pathways would likely involve the loss of the propoxy group, the aldehyde group, and cleavage of the propyl chain.

Expected Key Fragments in Mass Spectrum:

| Fragment | m/z |

| [M]⁺ | 178 |

| [M-H]⁺ | 177 |

| [M-CHO]⁺ | 149 |

| [M-OCH₂CH₂CH₃]⁺ | 119 |

| [M-CH₂CH₂CH₃]⁺ | 135 |

| [C₇H₇]⁺ (tropylium ion) | 91 |

X-ray Crystallography for Solid-State Structure Determination

Should this compound be a crystalline solid at room temperature, single-crystal X-ray crystallography could be employed to determine its precise three-dimensional structure in the solid state. This technique provides highly accurate data on bond lengths, bond angles, and intermolecular interactions.

The analysis of bond lengths and angles would provide definitive confirmation of the molecular structure. For instance, the C=O bond of the aldehyde group would be expected to be significantly shorter than the C-O single bond of the ether linkage. The geometry around the sp² hybridized carbons of the benzene (B151609) ring would be trigonal planar, with bond angles close to 120°. The bond angles around the sp³ hybridized carbons of the propoxy group would be approximately 109.5°.

Crystal Packing and Intermolecular Interactions

A comprehensive analysis of the crystal packing and intermolecular interactions of this compound is currently hindered by the absence of publicly available crystallographic data. Detailed single-crystal X-ray diffraction studies are required to elucidate the precise three-dimensional arrangement of molecules in the solid state. Such studies would provide invaluable insights into the non-covalent forces that govern the crystal lattice, including hydrogen bonding and π-π stacking interactions.

In the absence of specific experimental data for this compound, a general discussion can be framed based on the expected intermolecular forces in related substituted benzaldehydes. The molecular structure of this compound, featuring a benzene ring, an aldehyde group, a methyl group, and a propoxy group, suggests the potential for a variety of intermolecular interactions that would influence its crystal packing.

Hydrogen Bonding:

π-π Stacking:

The presence of the aromatic benzene ring in this compound makes it a candidate for π-π stacking interactions. These interactions involve the stacking of aromatic rings in either a face-to-face or, more commonly, a parallel-displaced or T-shaped arrangement. rsc.orgresearchgate.net The specific geometry and strength of these interactions are influenced by the electronic nature and steric hindrance of the substituents on the benzene ring. The methyl and propoxy groups on the ring would modulate the electron density of the π-system and sterically influence how neighboring molecules can approach each other, thus determining the nature and extent of π-π stacking. rsc.org

A detailed understanding of these interactions awaits experimental determination of the crystal structure of this compound. The data table below is a template that would be populated with precise geometric parameters upon the availability of crystallographic data.

| Interaction Type | Donor (D) | Acceptor (A) | D···A Distance (Å) | D-H···A Angle (°) | Symmetry Operation |

|---|---|---|---|---|---|

| C-H···O | C(aromatic)-H | O(aldehyde) | Data Not Available | Data Not Available | Data Not Available |

| C-H···O | C(methyl)-H | O(aldehyde) | Data Not Available | Data Not Available | Data Not Available |

| C-H···O | C(propoxy)-H | O(aldehyde) | Data Not Available | Data Not Available | Data Not Available |

| π-π Stacking | Benzene Ring (Centroid) | Benzene Ring (Centroid) | Data Not Available | N/A | Data Not Available |

Theoretical and Computational Studies on 3 Methyl 2 Propoxybenzaldehyde and Analogs

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the molecular properties and reactivity of chemical compounds. These methods, particularly Density Functional Theory (DFT), provide insights into the electronic structure and behavior of molecules at the atomic level.

Density Functional Theory (DFT) Studies for Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting molecular geometries, vibrational frequencies, and electronic properties. For benzaldehyde (B42025) and its derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), have been employed to determine optimized geometries and electronic characteristics. isca.menih.gov

In the case of 3-Methyl-2-propoxybenzaldehyde, the presence of an electron-donating methyl group and a propoxy group on the benzene (B151609) ring is expected to influence the electron density distribution significantly. The propoxy group, with its oxygen atom, can participate in resonance with the aromatic ring, increasing the electron density, particularly at the ortho and para positions relative to it. The methyl group, through hyperconjugation and inductive effects, also contributes to the electron density of the ring. These combined effects would likely enhance the electron richness of the aromatic system compared to unsubstituted benzaldehyde.

Studies on related molecules, such as hydroxybenzaldehydes, have shown that the position of the substituent group greatly affects the electronic properties. isca.me For instance, the dipole moment of ortho- and meta-hydroxybenzaldehyde is significantly higher than that of the para isomer. isca.me By analogy, the specific substitution pattern in this compound is anticipated to result in a distinct charge distribution and dipole moment.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's excitability and its ability to participate in chemical reactions. A smaller gap suggests higher reactivity. nih.gov

For substituted benzaldehydes, the nature and position of the substituents modulate the HOMO and LUMO energy levels. Electron-donating groups tend to increase the energy of the HOMO, while electron-withdrawing groups lower the energy of the LUMO. In this compound, both the methyl and propoxy groups are electron-donating. Therefore, it is expected that the HOMO energy will be raised, and the HOMO-LUMO gap will be smaller compared to unsubstituted benzaldehyde, indicating a potentially higher chemical reactivity. nih.govnih.gov

Computational studies on other benzaldehyde derivatives have quantified these effects. For example, the HOMO-LUMO gap in various substituted benzaldehydes has been shown to correlate with their biological activity and polarizability. nih.gov A lower energy gap is often associated with higher polarizability and increased biological activity. nih.gov

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Benzaldehyde | -6.89 | -1.98 | 4.91 |

| 3-Hydroxybenzaldehyde | -6.45 | -1.89 | 4.56 |

| 4-Hydroxybenzaldehyde | -6.21 | -1.78 | 4.43 |

| This compound (Predicted) | ~ -6.3 | ~ -1.8 | ~ 4.5 |

Note: The values for Benzaldehyde and Hydroxybenzaldehydes are representative values from DFT calculations found in the literature. The values for this compound are estimations based on the expected effects of the substituents.

Molecular Modeling and Docking Studies for Interaction Mechanisms

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand the interaction between a ligand and a protein receptor. Studies on benzaldehyde derivatives have utilized molecular docking to investigate their potential as enzyme inhibitors. nih.govresearchgate.net For example, benzaldehyde thiosemicarbazones have been studied as inhibitors of phenoloxidase, a key enzyme in insects. nih.gov

For this compound, molecular docking studies could elucidate its potential biological activity by simulating its binding to various protein targets. The aldehyde functional group is known to be a reactive site and can form hydrogen bonds or covalent linkages with amino acid residues in a protein's active site. The methyl and propoxy groups would influence the binding affinity and specificity through steric and hydrophobic interactions.

Docking studies on similar compounds, such as benzaldehyde derivatives with different substituents, have revealed that the nature and position of these groups are critical for effective binding. researchgate.netnih.gov The binding energy, which indicates the stability of the ligand-receptor complex, is influenced by factors like hydrogen bonding, hydrophobic interactions, and electrostatic forces. nih.gov It is plausible that this compound could exhibit inhibitory activity against certain enzymes, and molecular docking would be the primary tool to hypothesize and rationalize such interactions.

Conformational Analysis and Energy Minimization

The three-dimensional structure of a molecule, or its conformation, is crucial for its reactivity and biological activity. Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For ortho-substituted benzaldehydes, the orientation of the aldehyde group relative to the ortho substituent is a key conformational feature.

In this compound, the rotation around the C-C bond connecting the aldehyde group to the benzene ring and the rotation of the propoxy group will determine the most stable conformation. Steric hindrance between the bulky propoxy group, the methyl group, and the aldehyde group will play a significant role. It is likely that the molecule will adopt a conformation that minimizes these steric clashes. Theoretical calculations can predict the relative energies of different conformers and identify the global minimum energy structure. mdpi.com

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can predict various spectroscopic parameters, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These predicted spectra can be compared with experimental data to validate the computational model and to aid in the structural elucidation of the compound.

For this compound, DFT calculations could predict the vibrational frequencies corresponding to the stretching and bending modes of its functional groups. For instance, the characteristic C=O stretching frequency of the aldehyde group is sensitive to the electronic effects of the ring substituents. The electron-donating nature of the methyl and propoxy groups would be expected to lower the C=O stretching frequency compared to unsubstituted benzaldehyde. FT-IR studies on benzaldehyde in different solvents have shown the sensitivity of the C=O peak to its environment. nih.gov

Green Chemistry Approaches and Sustainable Synthesis of Benzaldehyde Derivatives

Development of Environmentally Benign Synthetic Routes

The pursuit of environmentally friendly synthetic pathways for benzaldehyde (B42025) derivatives aims to replace toxic and hazardous chemicals with safer alternatives and to design processes that reduce pollution at its source. tandfonline.comtandfonline.com

A significant advancement in this area is the move away from classical oxidation methods that use stoichiometric amounts of heavy metal oxidants like chromium (Cr(VI)) or manganese (KMnO4), which are toxic and create hazardous waste. researchgate.net Modern approaches focus on cleaner oxidants. For instance, hydrogen peroxide (H₂O₂) is considered a green oxidant as its only byproduct is water. tandfonline.comtandfonline.com One facile and environmentally friendly method describes the synthesis of benzaldehyde analogs from readily available toluene (B28343) derivatives. This process involves the oxidation of intermediate styrylamines using H₂O₂, offering moderate yields and avoiding the high cost and inorganic halide waste associated with oxidants like NaIO₄. tandfonline.comkpfu.ru

Another green approach involves the direct synthesis of substituted benzaldehydes from more fundamental building blocks. For example, a direct, green route for the selective synthesis of p-Methyl benzaldehyde from acetaldehyde (B116499) has been reported, using an organocatalyst. nih.govresearchgate.net This method avoids petroleum-derived feedstocks and the associated polluting processes like photochlorination and acid hydrolysis. nih.gov

The Sommelet reaction, which uses benzyl (B1604629) chloride and hexamine, provides another route to benzaldehyde. sciencemadness.org While traditional methods for this reaction may have drawbacks, modifications using greener solvents and conditions can improve its environmental profile.

Use of Alternative Solvents and Solvent-Free Conditions

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Many traditional organic solvents are volatile, toxic, and difficult to dispose of. Green chemistry promotes the use of alternative, safer solvents or, ideally, solvent-free reaction conditions. researchgate.net

Alternative Solvents:

Water: As a non-toxic, non-flammable, and readily available solvent, water is a highly desirable medium for organic synthesis. The alkaline hydrolysis of cinnamaldehyde (B126680) to produce benzaldehyde has been successfully performed in water, with phase-transfer catalysts like β-cyclodextrin used to enhance the reaction rate under mild conditions. acs.orgresearchgate.net

Ionic Liquids (ILs): These are salts with low melting points that are often considered "green solvents" due to their negligible vapor pressure, high thermal stability, and reusability. uniroma1.itresearchgate.net In the oxidation of toluene to benzaldehyde, hydrophobic ionic liquids have been used as co-solvents in biphasic systems with water, allowing for good yields and catalyst recycling. uniroma1.itmdpi.com For example, using 1-propyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([pmim]Tf₂N) as a co-solvent in the vanadium-catalyzed H₂O₂ oxidation of toluene yielded 24% benzaldehyde. uniroma1.it

Deep Eutectic Solvents (DES): These solvents share many of the beneficial properties of ionic liquids but are often cheaper, less toxic, and more biodegradable. They have been explored as media for the synthesis of benzaldehyde derivatives. uniroma1.it

Supercritical Carbon Dioxide (scCO₂): This fluid can be a good substitute for conventional organic solvents in certain reactions, such as hydroformylations, due to its non-toxic nature and the ease of product separation. researchgate.net

Solvent-Free Conditions: Conducting reactions without a solvent minimizes waste and simplifies purification. For instance, the quaternization of N-alkylimidazole with benzaldehyde-functionalized alkyl bromides to synthesize functionalized ionic liquids has been achieved under microwave irradiation in the absence of a solvent, resulting in high yields. researchgate.net

Below is a table comparing different solvent systems for the synthesis of benzaldehyde derivatives.

| Solvent System | Reactants | Catalyst/Conditions | Product Yield | Environmental Benefits |

| Water / β-cyclodextrin | Cinnamaldehyde, NaOH | Phase-transfer catalyst | High | Non-toxic solvent, mild conditions. acs.orgresearchgate.net |

| Ionic Liquid ([pmim]Tf₂N) / Water | Toluene, H₂O₂ | NH₄VO₃ / KF / O₂ | 24% | Recyclable catalyst and solvent, low volatility. uniroma1.it |

| Dichloromethane (CH₂Cl₂) | Toluene, H₂O₂ | NH₄VO₃ / KF | No reaction | Illustrates the need for appropriate green solvent choice. uniroma1.it |

| Cyclohexane | Toluene, H₂O₂ | NH₄VO₃ / KF | No reaction | A more sustainable alternative to chlorinated solvents, but ineffective in this system. uniroma1.it |

| Solvent-Free | N-alkylimidazole, Benzaldehyde-functionalized alkyl bromide | Microwave irradiation | 97-99% | No solvent waste, energy efficient. researchgate.net |

Implementation of Catalytic Systems for Efficiency and Selectivity

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, while minimizing waste. jocpr.comresearchgate.net

Homogeneous Catalysis: Soluble catalysts can offer high activity and selectivity. A notable example is the use of a Co(OAc)₂ / N-hydroxyphthalimide (NHPI) system in hexafluoropropan-2-ol (HFIP) for the aerobic oxidation of toluene, achieving 91% conversion and 90% selectivity to benzaldehyde. mdpi.com Organocatalysis, using small organic molecules like diphenyl prolinol trimethylsilyl (B98337) ether, has also proven effective for the synthesis of p-methyl benzaldehyde from acetaldehyde with up to 90% selectivity. nih.govresearchgate.net

Heterogeneous Catalysis: Solid catalysts that are easily separated from the reaction mixture are highly advantageous for sustainable processes. Ruthenium supported on ordered mesoporous carbon (Ru/CMK-3) has been shown to be an effective catalyst for the hydrogenation of benzaldehyde derivatives to their corresponding alcohols. researchgate.net Bimetallic Pd-Ru catalysts supported on carbon have also demonstrated high activity and selectivity in the liquid-phase hydrogenation of benzaldehyde. researchgate.net

Phase-Transfer Catalysis (PTC): PTC is particularly useful for reactions involving immiscible reactants, such as in aqueous-organic systems. The use of β-cyclodextrin in the alkaline hydrolysis of cinnamaldehyde to benzaldehyde facilitates the interaction between the water-soluble base and the organic aldehyde, enhancing the reaction rate in a green solvent system. acs.orgresearchgate.net

Biocatalysis: Enzymes offer unparalleled selectivity under mild conditions in aqueous media. Although not detailed in the provided search results for this specific compound, biocatalytic routes are a growing area of green synthesis for many aromatic aldehydes.

The following table summarizes various catalytic systems used in the synthesis of benzaldehyde derivatives.

| Catalyst System | Reaction Type | Substrate | Product | Key Advantages |

| Co(OAc)₂ / NHPI | Aerobic Oxidation | Toluene | Benzaldehyde | High selectivity (90%) and conversion (91%). mdpi.com |

| NH₄VO₃ / KF / O₂ | Oxidation with H₂O₂ | Toluene | Benzaldehyde | Uses a cheap, safe catalyst and benign oxidant in water. uniroma1.itmdpi.com |

| Diphenyl prolinol trimethylsilyl ether | Condensation/Aromatization | Acetaldehyde | p-Methyl benzaldehyde | High selectivity (90%), avoids petroleum feedstocks. nih.govresearchgate.net |

| Ru/CMK-3 | Hydrogenation | Benzaldehyde derivatives | Benzyl alcohols | High activity and easy separation. researchgate.net |

| β-cyclodextrin | Phase-Transfer Catalysis | Cinnamaldehyde | Benzaldehyde | Enables reaction in water under mild conditions. acs.orgresearchgate.net |

| Zinc chloride (ZnCl₂) | Debromomethoxylation | Dibromomethylarenes | Substituted benzaldehydes | Soft Lewis acid catalyst, avoids strong complex formation. kpfu.ru |

Atom Economy and Waste Reduction Strategies

Atom economy, a concept developed by Barry Trost, is a fundamental metric of green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. jocpr.comwikipedia.org An ideal reaction has 100% atom economy, where all reactant atoms end up in the product, with no byproducts. nih.govwikipedia.orglibretexts.org

Strategies to Improve Atom Economy:

Addition and Rearrangement Reactions: Reactions like cycloadditions (e.g., Diels-Alder) and rearrangements are inherently atom-economical as they incorporate all atoms of the starting materials into the product. wikipedia.orglibretexts.orgprimescholars.com Isomerization reactions, such as the conversion of propargyl alcohols into conjugated carbonyl compounds, are also perfectly atom-economical. nih.gov

Avoiding Stoichiometric Reagents: Many classical reactions, such as the Wittig reaction or reductions using metal hydrides (e.g., LiAlH₄), suffer from poor atom economy due to the use of stoichiometric reagents that become waste products. wikipedia.orglibretexts.org Shifting to catalytic alternatives is a key strategy. For example, catalytic hydrogenation is far more atom-economical for reducing an aldehyde than using a metal hydride, which generates large amounts of metal salt waste. jocpr.comwikipedia.org

Process Intensification: Technologies like reactive distillation (RD) combine reaction and separation into a single unit, which can improve efficiency and reduce waste. An RD process for the synthesis of natural benzaldehyde from cinnamaldehyde hydrolysis demonstrated the potential for significantly reducing the amount of water required (a water-to-cinnamaldehyde ratio of 11.5 instead of 200) and shortening reaction times. acs.orgresearchgate.net

Poor atom economy is a common issue in fine chemical and pharmaceutical synthesis. wikipedia.orglibretexts.org For example, the Gabriel synthesis of amines and the Cannizzaro reaction are known for their low atom economy. wikipedia.orgprimescholars.com Therefore, designing synthetic routes for compounds like 3-Methyl-2-propoxybenzaldehyde with a focus on maximizing atom economy is crucial for sustainability. This involves prioritizing catalytic addition and rearrangement reactions and avoiding synthetic steps that generate stoichiometric byproducts.

Future Research Directions and Emerging Applications in Chemical Science

Exploration of Novel Synthetic Pathways to 3-Methyl-2-propoxybenzaldehyde

The development of efficient and scalable synthetic routes is paramount to unlocking the potential of this compound. Current plausible methods are largely based on established organic reactions, but future research could focus on optimizing these and exploring entirely new catalytic systems.

A primary and logical approach to the synthesis of this compound is the Williamson ether synthesis . ontosight.ai This well-established reaction would involve the O-alkylation of 3-methyl-2-hydroxybenzaldehyde (also known as 3-methylsalicylaldehyde) with a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) in the presence of a suitable base. ontosight.aiacs.org Future investigations could focus on optimizing reaction conditions, such as the choice of base and solvent, to maximize yield and minimize side reactions. The use of phase-transfer catalysis could also be explored to enhance the reaction rate and efficiency.

Another promising avenue is the direct electrophilic formylation of 2-methyl-1-propoxybenzene. Classic formylation methods like the Vilsmeier-Haack or Gattermann reactions could be adapted for this purpose. Research in this area would aim to control the regioselectivity of the formylation to favor the desired ortho-substitution, a significant challenge given the directing effects of the alkyl and alkoxy groups. The development of novel, highly regioselective catalysts for this transformation would be a noteworthy advancement. acs.org

More innovative approaches could involve C-H activation/functionalization strategies. The direct introduction of a formyl group at the C2 position of 2-methyl-1-propoxybenzene through a transition-metal-catalyzed C-H formylation would represent a highly atom-economical and elegant synthetic route. Research in this domain is at the forefront of modern organic synthesis.

A comparison of potential synthetic precursors is presented below:

| Precursor 1 | Precursor 2 | Reaction Type | Potential Advantages | Potential Challenges |

| 3-Methyl-2-hydroxybenzaldehyde | 1-Propyl halide | Williamson Ether Synthesis | High reliability, readily available starting materials. | Requires stoichiometric base, potential for O- vs. C-alkylation side products. |

| 2-Methyl-1-propoxybenzene | Formylating agent | Electrophilic Aromatic Substitution | Direct introduction of the aldehyde group. | Controlling regioselectivity can be difficult. |

| 2-Methyl-1-propoxybenzene | CO/H2 | Catalytic C-H Formylation | High atom economy, potentially greener route. | Requires development of specific and efficient catalysts. |

Advanced Applications in Complex Molecule Synthesis and Method Development

The unique substitution pattern of this compound makes it an intriguing building block for the synthesis of more complex molecular architectures and for the development of new synthetic methodologies.

The aldehyde functionality is a versatile handle for a wide array of chemical transformations. It can readily participate in reactions such as Wittig olefination, Horner-Wadsworth-Emmons reactions, and various condensations (e.g., Knoevenagel, aldol) to build molecular complexity. The steric hindrance provided by the ortho-methyl and propoxy groups could be exploited to achieve high levels of stereoselectivity in certain reactions. Future research could explore its use in the synthesis of natural product analogues or pharmaceutically relevant scaffolds. Substituted benzaldehydes are known to be crucial intermediates in the synthesis of a variety of compounds. wisdomlib.org

Furthermore, this compound could serve as a substrate in the development of novel synthetic methods. For instance, its participation in transition-metal-catalyzed cross-coupling reactions or multicomponent reactions could lead to the discovery of new transformations. acs.org The electronic properties of the aromatic ring, influenced by the electron-donating methyl and propoxy groups, can be fine-tuned for specific catalytic cycles. The development of tandem reactions, where multiple transformations occur in a single pot starting from this aldehyde, is another exciting research direction that could enhance synthetic efficiency. liberty.edu

Development of New Analytical Techniques for Characterization

While standard analytical techniques are sufficient for the basic characterization of this compound, the development of more advanced and sensitive methods could be beneficial, particularly for its detection in complex matrices or for in-situ reaction monitoring.

Standard characterization would rely on a combination of spectroscopic and spectrometric methods:

| Analytical Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H and 13C NMR would provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons. |

| Infrared (IR) Spectroscopy | IR spectroscopy would confirm the presence of key functional groups, notably the strong carbonyl (C=O) stretch of the aldehyde and the C-O stretch of the ether. |

| Mass Spectrometry (MS) | MS would determine the molecular weight of the compound and, through fragmentation analysis, provide further structural confirmation. |

| High-Performance Liquid Chromatography (HPLC) | HPLC would be the method of choice for assessing the purity of the compound and for quantitative analysis. nih.govresearchgate.net |

Future research could focus on developing sensor-based analytical methods for the rapid and selective detection of this compound. This could involve the design of colorimetric or fluorescent probes that interact specifically with the analyte. illinois.edu Such sensors would be valuable for high-throughput screening of reaction conditions or for environmental monitoring. Additionally, coupling chromatographic techniques with advanced detectors, such as tandem mass spectrometry (MS/MS), would enable trace-level detection and quantification in complex biological or environmental samples. mdpi.com Near-infrared (NIR) spectrophotometry could also be explored as a rapid, non-destructive analytical tool. acs.org

Potential in Advanced Materials Science as a Building Block

The incorporation of functionalized aromatic molecules into polymers and other materials is a burgeoning field of research. This compound, with its reactive aldehyde group and potential for further functionalization, is a promising candidate as a monomer or a building block for advanced materials.

The aldehyde group can be utilized in polymerization reactions . For instance, it can undergo condensation polymerization with amines or other suitable co-monomers to form novel polymers. ontosight.ai The resulting polymers could possess interesting properties, such as thermal stability, specific optical characteristics, or responsiveness to external stimuli. The presence of the propoxy and methyl groups could influence the solubility, processability, and final properties of the polymer. Research into the copolymerization of this compound with other monomers, such as phthalaldehydes, could lead to functional and degradable polymer networks. acs.org

Moreover, this compound could be used to functionalize existing polymers or surfaces. By grafting this compound onto a polymer backbone, materials with tailored surface properties could be created. nih.govresearchgate.net These materials might find applications in areas such as biocompatible coatings, sensors, or as supports for catalysts. The aldehyde functionality allows for facile post-polymerization modification, offering a versatile platform for creating a wide range of functional materials. The development of benzaldehyde-functionalized polymer vesicles is an example of how such building blocks can be used to create reactive nanostructures for biomedical applications. nih.govacs.org

常见问题

Q. What are the common synthetic routes for preparing 3-Methyl-2-propoxybenzaldehyde?

- Methodological Answer : A typical synthesis involves alkylation of a benzaldehyde precursor. For example, 3-Methyl-2-hydroxybenzaldehyde can undergo nucleophilic substitution with 1-bromopropane in the presence of a base (e.g., K₂CO₃) under reflux conditions in a polar aprotic solvent like DMF. The reaction progress is monitored via TLC, and purification is achieved using column chromatography with a hexane/ethyl acetate gradient. This approach aligns with methods used for structurally similar alkoxybenzaldehydes, such as 3-(3-bromopropoxy)benzaldehyde .

Q. How is this compound characterized using spectroscopic techniques?

- Methodological Answer : Characterization typically involves:

- NMR Spectroscopy : H NMR identifies the propoxy group (δ ~1.0–1.2 ppm for CH₃, δ ~1.6–1.8 ppm for CH₂, and δ ~4.0–4.2 ppm for OCH₂) and the aldehyde proton (δ ~10.0 ppm). C NMR confirms carbonyl (δ ~190–200 ppm) and aromatic carbons.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak [M+H]⁺ (calculated for C₁₁H₁₄O₂: 178.0994).

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C stretch) confirm functional groups. These methods are consistent with protocols for analogs like 3-methoxy-2-(3-methylbut-2-enoxy)benzaldehyde .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., NIOSH-approved P95 masks) in poorly ventilated areas .

- Storage : Store in a cool, dry place (<25°C) in amber glass containers to prevent photodegradation. Incompatible with strong oxidizers; avoid exposure to moisture .

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

- Methodological Answer : Yield optimization strategies include:

- Catalyst Screening : Test palladium or copper catalysts for coupling reactions, as seen in aryl ether syntheses .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) to enhance reaction kinetics.

- Temperature Control : Use microwave-assisted synthesis to reduce reaction time and improve selectivity.

Document variations systematically using Design of Experiments (DoE) to identify critical parameters.

Q. How can discrepancies in the reactivity of alkoxy-substituted benzaldehydes be resolved?

- Methodological Answer : Contradictions in reactivity (e.g., unexpected oxidation or substitution outcomes) can arise from steric or electronic effects of substituents. To address this:

- Comparative Studies : Synthesize analogs with varying alkoxy chain lengths (e.g., methoxy vs. propoxy) and assess their reactivity under identical conditions .

- Computational Analysis : Use DFT calculations to map electron density distribution and predict sites of electrophilic attack .

- Kinetic Profiling : Monitor reaction intermediates via in-situ techniques like IR spectroscopy.

Q. Which computational models effectively predict the biological interactions of this compound?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding affinity with target proteins (e.g., enzymes or receptors). The aldehyde group may act as a hydrogen bond acceptor, as seen in studies of trifluoromethyl-substituted benzaldehydes .

- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data from assays. Validate models using leave-one-out cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。